molecular formula C8H5BrFNO3 B2672506 2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid CAS No. 2384724-24-5

2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid

Cat. No.: B2672506
CAS No.: 2384724-24-5
M. Wt: 262.034
InChI Key: YMAUWUUBQZRFAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid is an important pharmaceutical and organic intermediate ingredient . It is used in the synthesis of avibactam sodium, an FDA-approved non-beta-lactam β-lactamase inhibitor used in combination with ceftazidime (Avycaz). It is used for the treatment of complicated intra-abdominal infections, urinary tract infections, and pyelonephritis .


Molecular Structure Analysis

The molecular formula of this compound is C7H5BrFNO2 . The molecular weight is 234.02 . The SMILES string is OC(=O)c1ccc(F)cc1Br .


Physical and Chemical Properties Analysis

The boiling point of this compound is predicted to be 332.0±42.0 °C . The density is predicted to be 1.877±0.06 g/cm3 . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Crystal Structure Analysis

  • Synthesis and Structural Studies : Compounds related to 2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid have been used in various synthesis processes. For instance, amino-3-fluorophenyl boronic acid, synthesized from 4-bromo-2-fluoroaniline, is used in constructing glucose sensing materials and other biological applications due to its pendant amine group (Das et al., 2003). Additionally, 2-amino-2-oxoacetic acid, a related compound, has shown potential as an inhibitor of lactic dehydrogenase and exhibits significant anticancer activity (Delgado et al., 2019).

Pharmaceutical and Medicinal Chemistry

  • Pharmaceutical Intermediates : Synthesis of related compounds, such as 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide, an intermediate of atorvastatin calcium, involves compounds similar to this compound (Yi-fan, 2010).

Anticancer and Antidiabetic Potential

  • Anticancer and Antidiabetic Properties : The structural characterization of 2-amino-2-oxoacetic acid, a similar compound, is important for understanding its mechanisms as an antitumor and antidiabetic agent (Delgado et al., 2019).

Chemical Biology and Fluorescence Studies

  • Chemical Biology Applications : In the field of chemical biology, fluorescent amino acids, closely related to the compound , are used as versatile building blocks for non-perturbative labeling of peptides and proteins. These advances have enabled novel methodologies in biological studies (Cheng et al., 2020).

Synthesis of Complexes with Transition Metal Ions

  • Transition Metal Complexes : Syntheses of complexes involving 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid, a compound similar to this compound, with various transition metal ions have been explored for their thermal and magnetic properties (Ferenc et al., 2017).

Mechanism of Action

2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid is used in the synthesis of avibactam sodium, a non-beta-lactam β-lactamase inhibitor . β-lactamase inhibitors are used in combination with β-lactam antibiotics to overcome antibiotic resistance.

Safety and Hazards

The compound is classified as a combustible solid . It may cause eye irritation, skin irritation, and may be harmful if inhaled . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Properties

IUPAC Name

2-(2-amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO3/c9-4-2-1-3(6(11)5(4)10)7(12)8(13)14/h1-2H,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAUWUUBQZRFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)C(=O)O)N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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